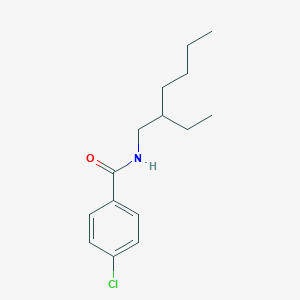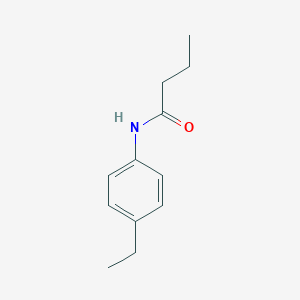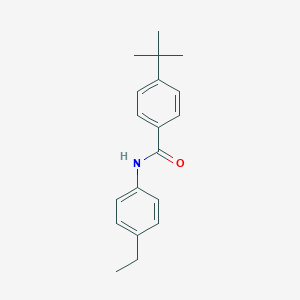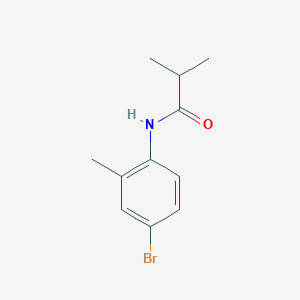![molecular formula C23H19NO5 B291748 Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)
Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate, also known as BP-1, is a widely used organic compound in scientific research. It belongs to the family of benzophenone derivatives and is commonly used as a UV-absorbing agent in sunscreens, plastics, and other consumer products. In
Wirkmechanismus
Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate absorbs UV radiation by forming a stable complex with the excited state of the chromophore. This complex then dissipates the absorbed energy as heat, thus protecting the skin or polymer from UV-induced damage.
Biochemical and Physiological Effects:
Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate has been shown to have estrogenic activity in vitro, which means that it can mimic the effects of estrogen in the body. This can have potential implications for human health, as exposure to estrogenic compounds has been linked to various health problems, including breast cancer, reproductive disorders, and developmental abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate is widely used in lab experiments due to its UV-absorbing properties. It is also relatively inexpensive and easy to synthesize. However, its estrogenic activity can be a limitation, as it can interfere with the results of experiments involving estrogen-sensitive cells or tissues.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate. One area of interest is the potential health effects of exposure to Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate and other estrogenic compounds. Another area of interest is the development of safer and more effective UV-absorbing agents for use in sunscreens and other consumer products. Finally, there is a need for more research on the environmental impact of Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate and other UV-absorbing agents, as they can accumulate in the environment and have potential long-term effects on ecosystems.
Synthesemethoden
Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate can be synthesized by the reaction of 4-benzoylbenzoic acid with methanol and thionyl chloride, followed by the reaction with 4-aminobenzophenone in the presence of triethylamine. The resulting compound is then treated with dimethyl sulfate to form Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate is widely used in scientific research as a UV-absorbing agent. It is used in the synthesis of various polymers and plastics, such as polycarbonate, polyester, and acrylics, which are used in a wide range of applications. Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate is also used in the production of sunscreens, which protect the skin from harmful UV radiation.
Eigenschaften
Molekularformel |
C23H19NO5 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
dimethyl 2-[(4-phenylbenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H19NO5/c1-28-22(26)18-12-13-19(23(27)29-2)20(14-18)24-21(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,25) |
InChI-Schlüssel |
IKFPWPUQKHHIGD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)




![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)